Cas no 52321-10-5 (3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride)

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic amine derivative with a rigid molecular structure, offering potential utility in pharmaceutical and chemical research. Its diazabicyclo[3.2.1]octane core provides steric constraint, which may enhance binding selectivity in receptor studies. The benzyl and methyl substituents contribute to lipophilicity and structural diversity, making it a candidate for medicinal chemistry applications. The dihydrochloride salt form ensures improved solubility and stability for handling in aqueous systems. This compound is suitable for use as a synthetic intermediate or as a scaffold in the development of bioactive molecules, particularly in neurological or receptor-targeted research.
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride structure
52321-10-5 structure
商品名:3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
CAS番号:52321-10-5
MF:C14H20N2.2[HCl]
メガワット:289.24388
CID:936737
PubChem ID:50896418

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride 化学的及び物理的性質

名前と識別子

    • 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
    • 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane,hydrochloride
    • AKOS005167147
    • 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride
    • 52321-10-5
    • インチ: InChI=1S/C14H20N2.2ClH/c1-15-13-7-8-14(15)11-16(10-13)9-12-5-3-2-4-6-12;;/h2-6,13-14H,7-11H2,1H3;2*1H
    • InChIKey: NLZQZGPPOVSFEB-UHFFFAOYSA-N
    • ほほえんだ: CN1C2CCC1CN(CC3=CC=CC=C3)C2.Cl.Cl

計算された属性

  • せいみつぶんしりょう: 216.1628
  • どういたいしつりょう: 288.1160041g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 221
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 6.5Ų

じっけんとくせい

  • PSA: 6.48
  • LogP: 2.64280

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM200839-1g
3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
52321-10-5 95%
1g
$1512 2024-07-15
Alichem
A019140521-1g
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
52321-10-5 95%
1g
$1349.92 2023-09-01
Chemenu
CM200839-1g
3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
52321-10-5 95%
1g
$1512 2021-08-05

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride 関連文献

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochlorideに関する追加情報

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (CAS No: 52321-10-5)

Introduction to 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, commonly referenced by its CAS number 52321-10-5, is a complex organic compound with a unique bicyclic structure. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its potential applications in drug development and material science. The molecule consists of a bicyclo[3.2.1]octane framework with two nitrogen atoms at positions 3 and 8, substituted with a benzyl group at position 3 and a methyl group at position 8, further complexed with two hydrochloric acid molecules.

Structural Analysis and Synthesis

The synthesis of 52321-10-5 involves a multi-step process that typically begins with the preparation of the bicyclic core. Recent advancements in synthetic methodology have enabled more efficient routes to construct the bicyclo[3.2.1]octane system, often utilizing ring-closing metathesis or other catalytic techniques. The substitution pattern at positions 3 and 8 is critical for determining the compound's reactivity and biological activity.

Chemical Properties and Stability

Studies have shown that 52321-10-5 exhibits good stability under standard laboratory conditions, though it may degrade under harsh acidic or basic environments. The compound's solubility in various solvents has been extensively characterized, making it suitable for use in both aqueous and organic reaction media.

Applications in Pharmacology and Drug Discovery

Recent research has highlighted the potential of 52321-10-5 as a lead compound in drug discovery efforts targeting various therapeutic areas, including central nervous system disorders and cancer therapy. The compound's unique structure allows for interactions with specific biological targets, such as G-protein coupled receptors (GPCRs) or enzyme active sites.

Mechanism of Action and Bioavailability

Preliminary studies suggest that 52321-10-5 may exert its effects through modulation of ion channels or receptor signaling pathways. Its bioavailability has been evaluated in preclinical models, demonstrating moderate absorption rates when administered orally.

Toxicological Profile and Safety Considerations

Toxicological assessments indicate that 52321-10-5 has a favorable safety profile at therapeutic doses, though further long-term studies are required to fully characterize its toxicity potential.

Conclusion: Future Directions for CAS No: 52321-10-5 Research

The ongoing exploration of CAS No: 52321-10-5, or dihydrochloride, continues to uncover new insights into its chemical properties and biological functions. As research progresses, this compound holds promise as a valuable tool in advancing therapeutic development and understanding complex biological systems.

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